1-Amino-2-(4-isopropylphenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-(4-isopropylphenyl)propan-2-ol is an organic compound with the molecular formula C12H19NO It is a chiral amino alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propyl chain, which is further substituted with a 4-isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2-(4-isopropylphenyl)propan-2-ol can be synthesized through several methods. . The reaction conditions typically require a catalyst such as aluminum chloride (AlCl3) and are carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as distillation and crystallization, are common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(4-isopropylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the hydroxyl group to a leaving group.
Major Products Formed:
Oxidation: Formation of ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Amino-2-(4-isopropylphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical drugs.
Mechanism of Action
The mechanism by which 1-amino-2-(4-isopropylphenyl)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The 4-isopropylphenyl group provides hydrophobic interactions, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
1-Amino-2-(4-isopropylphenyl)propan-2-ol can be compared with other similar compounds, such as:
1-Amino-2-phenylpropan-2-ol: Lacks the isopropyl group, resulting in different chemical properties and reactivity.
1-Amino-2-(4-methylphenyl)propan-2-ol: Contains a methyl group instead of an isopropyl group, affecting its steric and electronic properties.
1-Amino-2-(4-tert-butylphenyl)propan-2-ol: The tert-butyl group provides greater steric hindrance, influencing its reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields .
Properties
IUPAC Name |
1-amino-2-(4-propan-2-ylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)10-4-6-11(7-5-10)12(3,14)8-13/h4-7,9,14H,8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDOXGAXIPHSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)(CN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.